molecular formula C11H8F4N2O2 B2687996 Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2379918-41-7

Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2687996
CAS No.: 2379918-41-7
M. Wt: 276.191
InChI Key: UDKIOGAPGZOSBQ-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[1,2-a]pyridine Chemistry

The imidazo[1,2-a]pyridine core emerged as a pharmacologically privileged scaffold in the mid-20th century, with early syntheses relying on condensation reactions between 2-aminopyridines and α-haloketones. The 2015 review by Bagdi et al. cataloged transformative methodologies, including multicomponent reactions and oxidative coupling, which expanded access to diverse derivatives. A pivotal shift occurred in 2009 with Zhu et al.’s catalyst-free synthesis under solvent-free conditions, achieving yields up to 92% and emphasizing green chemistry principles. Subsequent innovations, such as the electrocyclization of imino pyridinium salts reported in 2012, introduced novel mechanistic pathways involving zwitterionic intermediates.

Table 1: Evolution of Imidazo[1,2-a]pyridine Synthesis

Year Methodology Key Advance Yield Range Source
1950 Condensation Initial scaffold access 40–60%
2009 Solvent-free catalyst-free Eco-friendly synthesis 85–92%
2012 Electrocyclization Zwitterionic intermediate mechanism 30–45%
2021 Metal-free oxidative coupling Broad substrate scope 70–88%

Significance of Fluorinated Imidazo[1,2-a]pyridines in Chemical Research

Fluorination dramatically alters the physicochemical profile of imidazo[1,2-a]pyridines. The trifluoromethyl group, with its strong electron-withdrawing effect and lipophilicity, improves membrane permeability and target binding. For instance, 5-fluoroimidazo[4,5-b]pyridine derivatives exhibit enhanced bioavailability and brain penetration in antiparasitic agents. In tuberculosis research, fluorinated analogs demonstrate nanomolar potency against multidrug-resistant strains by targeting methionyl-tRNA synthetase.

Table 2: Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridines

Property Fluorinated Derivatives Non-Fluorinated Analogs
LogP (lipophilicity) 2.1–3.5 1.2–1.8
Metabolic Stability t₁/₂ > 120 min t₁/₂ < 60 min
Target Binding (Kd) 5–50 nM 100–500 nM
Solubility (μg/mL) 15–30 50–100

Position of Ethyl 8-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate in Contemporary Research

This compound integrates two fluorinated motifs: a para-fluoro substituent on the pyridine ring and a trifluoromethyl group on the imidazole moiety. The ethyl carboxylate at position 3 facilitates further derivatization via hydrolysis or transesterification. Recent work by Khaskin et al. leverages nickel-catalyzed fluoroalkylation to install diverse perfluoroalkyl groups, though the trifluoromethyl variant remains most synthetically accessible.

Structural Features

  • Pyridine Ring : Fluorine at C8 enhances aromatic electrophilicity, directing functionalization to meta positions.
  • Imidazole Ring : Trifluoromethyl at C2 induces conformational rigidity, favoring planar stacking with hydrophobic protein pockets.
  • Carboxylate Ester : Ethyl group balances solubility and reactivity, enabling late-stage modifications.

Table 3: Key Structural Attributes

Position Substituent Role Synthetic Method
C2 Trifluoromethyl Electron withdrawal, lipophilicity Radical trifluoromethylation
C3 Ethyl carboxylate Derivatization handle Esterification
C8 Fluoro Metabolic stabilization, directing group Electrophilic fluorination

Contemporary Research Trends in Fluorinated Heterocycles

Current efforts prioritize sustainable fluorination techniques and computational design. The OIST team’s nickel-catalyzed platform enables single-catalyst access to diverse perfluoroalkyl groups, overcoming traditional limitations tied to expensive ligands. Quantum-chemical calculations, as applied to electrocyclization mechanisms, now guide rational design of fluorinated intermediates. Additionally, scaffold-hopping strategies exploit the imidazo[1,2-a]pyridine core to develop kinase inhibitors and antimicrobials with reduced off-target effects.

Emerging Frontiers

  • Photoredox Fluorination : Visible-light-mediated C–H fluorination under mild conditions.
  • Bioisosteric Replacement : Swapping trifluoromethyl with difluoromethyl ether groups to modulate polarity.
  • Machine Learning : Predicting fluorination sites for optimal bioactivity using neural networks.

Table 4: Advances in Fluorination Technologies

Technique Key Benefit Challenge Application Example
Nickel Catalysis Single catalyst for multiple Rf groups Limited to electron-deficient arenes Imidazo[1,2-a]pyridine derivatives
Electrochemical Redox-neutral conditions Low yields (30–45%) Zwitterionic intermediate formation
Photoredox Site-selective C–H activation Requires specialized equipment Late-stage fluorination

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O2/c1-2-19-10(18)7-8(11(13,14)15)16-9-6(12)4-3-5-17(7)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKIOGAPGZOSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine derivatives, including Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, can be achieved through several methods. One common approach involves the cycloisomerization of N-propargylpyridiniums under basic conditions. This method is rapid, metal-free, and can be conducted under ambient conditions, yielding the desired product in high efficiency .

Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by further functionalization of the core scaffold through metal-catalyzed coupling reactions. These reactions often employ catalysts such as copper, iron, gold, ruthenium, and palladium .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free and catalyst-free reactions, is increasingly being adopted to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has shown promise in various therapeutic areas:

  • Anticancer Agents : Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant cytotoxic activity against various cancer cell lines. For example, a study demonstrated that derivatives of this compound displayed potent inhibition against tumor growth in vitro and in vivo models .
  • Antimicrobial Activity : The compound has been tested for its antibacterial properties, showing effectiveness against gram-positive and gram-negative bacteria. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
  • Neurological Disorders : Preliminary studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal explored the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Effectiveness

Another research effort focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate with structurally related derivatives, focusing on substituent effects, synthesis, and reactivity.

Table 1: Structural and Physical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound (Target) 8-F, 2-CF₃ C₁₁H₈F₄N₂O₂ 276.19* High electronegativity at C8; lipophilic CF₃ group
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-CH₃, 2-CF₃ C₁₂H₁₁F₃N₂O₂ 272.22 Steric bulk at C8; reduced reactivity compared to F substituent
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Br, 2-CF₃ C₁₁H₈BrF₃N₂O₂ 361.10 Bromine enables cross-coupling reactions; higher molecular weight
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 6-CF₃ C₁₁H₉F₃N₂O₂ 258.20 Trifluoromethyl at C6 alters electronic distribution vs. C2

*Calculated based on formula.

Biological Activity

Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C11_{11}H8_{8}F4_{4}N2_{2}O2_{2}
CAS Number : 2379918-41-7
Molecular Weight : 258.20 g/mol
Storage Conditions : Room temperature, protected from moisture.

The compound features a unique imidazo[1,2-a]pyridine structure with fluorinated substituents that may enhance its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex organic molecules. Recent studies highlight the use of acetonitrile as a solvent for these reactions, yielding high purity and good yields of the target compound .

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. This compound has shown promising results in various in vitro assays:

  • IC50_{50} values against cancer cell lines have been reported, with some derivatives demonstrating activity comparable to established chemotherapeutics like etoposide. For instance, similar compounds have shown IC50_{50} values around 19.70 ± 0.89 μM for cancer cell proliferation inhibition .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have revealed that certain imidazo[1,2-a]pyridine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL have been reported against Klebsiella planticola and Staphylococcus aureus strains .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, this compound shows potential anti-inflammatory effects. Research indicates that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The selectivity index for COX-2 inhibition has been noted to be particularly favorable in some derivatives, suggesting a pathway for developing safer anti-inflammatory agents .

Case Studies

Several studies have documented the biological activities of imidazo[1,2-a]pyridine derivatives:

  • Study on Anticancer Activity : A recent publication highlighted the synthesis of various derivatives and their evaluation against breast cancer cell lines (MDA-MB-231). The most active compounds exhibited IC50_{50} values significantly lower than those of standard treatments like 5-Fluorouracil, indicating their potential as effective anticancer agents .
  • Antimicrobial Evaluation : In a comparative study of antibacterial efficacy, several imidazo[1,2-a]pyridine derivatives were tested against common pathogens. The results demonstrated effective inhibition at low concentrations, supporting their development as new antimicrobial agents .

Summary of Research Findings

Activity Type IC50_{50}/MIC Values Reference
Anticancer~19.70 μM
AntibacterialMIC = 3.9 μg/mL
Anti-inflammatoryCOX-2 inhibition (selective index >8)

Q & A

Q. What are the common synthetic routes for Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?

  • Methodological Answer : Two primary approaches are reported:
  • Cyclocondensation : Ethyl bromopyruvate reacts with substituted pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) under nucleophilic substitution conditions to form the imidazo[1,2-a]pyridine core. Optimized yields (87–94%) are achieved via controlled temperature and solvent selection (e.g., acetonitrile) .
  • Lewis Acid-Catalyzed Acylation : Friedel-Crafts acylation using catalytic Lewis acids (e.g., AlCl₃) introduces acetyl groups at the C-3 position. This method avoids heterogeneous mixtures by optimizing stoichiometry and reaction time .
  • Table 1 : Comparison of Synthetic Routes
MethodKey ReagentsYieldPurityReference
CyclocondensationEthyl bromopyruvate, substituted pyridine87–94%High
Friedel-Crafts AcylationAcetyl chloride, AlCl₃60–75%Moderate

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C-2, fluoro at C-8). For example, ¹H NMR signals for the ethyl ester group typically appear at δ 1.3–1.4 ppm (triplet) and δ 4.3–4.4 ppm (quartet) .
  • HRMS : Validates molecular weight (e.g., observed [M+H]⁺ matches calculated values within 0.1 ppm error) .
  • X-ray Crystallography : Resolves spatial arrangement, such as dihedral angles between the imidazo[1,2-a]pyridine core and substituents (e.g., 55.6° for carboxylate groups) .

Q. What role do the fluorine and trifluoromethyl groups play in the compound’s reactivity?

  • Methodological Answer :
  • Fluorine (C-8) : Enhances electron-withdrawing effects, stabilizing intermediates during cyclization. It also increases metabolic stability in biological systems .
  • Trifluoromethyl (C-2) : Improves lipophilicity, aiding membrane permeability. Its steric bulk can influence regioselectivity in substitution reactions .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during fluorinated imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer : Competing pathways (e.g., C-3 vs. C-8 substitution) require precise control:
  • Catalyst Optimization : Lewis acids like FeCl₃ favor C-3 acylation over side reactions. Excess catalyst can lead to over-acylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote byproducts if temperatures exceed 80°C .
  • Contradictions : uses Friedel-Crafts acylation for C-3 modification, while relies on nucleophilic substitution at C-8. The choice depends on substrate electronic profiles .

Q. How do fluorine/trifluoromethyl groups influence biological activity in related compounds?

  • Methodological Answer :
  • PI3K Inhibition : Analogues like HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) show enhanced binding to the PI3Kα ATP pocket due to fluorine’s electronegativity .
  • Cytoprotective Effects : Trifluoromethyl groups in imidazo[1,2-a]pyridines reduce ulcerogenic activity by modulating proton pump interactions .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Purification : Intermediate isolation via column chromatography (e.g., silica gel, hexane/EtOAc gradient) minimizes carryover impurities .
  • Temperature Control : Maintaining 0–5°C during bromopyruvate synthesis prevents diastereomer formation .
  • Catalyst Recycling : Recovering Lewis acids (e.g., AlCl₃) via aqueous workup reduces costs .

Q. Are there contradictions in proposed cyclization mechanisms for imidazo[1,2-a]pyridines?

  • Methodological Answer : Two competing mechanisms are debated:
  • Friedel-Crafts Pathway : Electrophilic acylation at C-3, supported by AlCl₃’s role in activating acetylating agents .
  • Nucleophilic Aromatic Substitution : Displacement of halides (e.g., Cl⁻) by pyridine amines, favored in electron-deficient systems .
  • Resolution : Mechanistic studies (e.g., deuterium labeling) are needed to clarify dominant pathways under varying conditions.

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